Pegvaliase

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pegvaliase, marketed under the brand name Palynziq, is a medication used for the treatment of phenylketonuria, a genetic disorder caused by a deficiency of the enzyme phenylalanine hydroxylase. This deficiency leads to the accumulation of phenylalanine, which can cause severe neurological damage if left untreated. This compound is a pegylated derivative of the enzyme phenylalanine ammonia-lyase, which metabolizes phenylalanine to reduce its blood levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

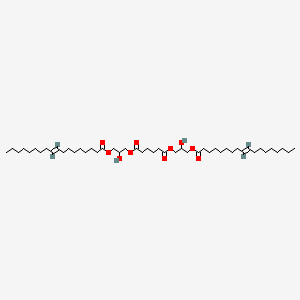

Pegvaliase is synthesized by conjugating the enzyme phenylalanine ammonia-lyase with polyethylene glycol (PEG).

Industrial Production Methods

The industrial production of this compound involves the recombinant expression of phenylalanine ammonia-lyase in a suitable host organism, followed by purification and pegylation. The pegylation process is typically carried out under controlled conditions to ensure the desired degree of modification and activity of the enzyme .

Analyse Des Réactions Chimiques

Types of Reactions

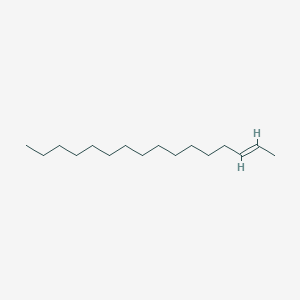

Pegvaliase primarily undergoes enzymatic reactions, specifically the conversion of phenylalanine to ammonia and trans-cinnamic acid. This reaction is a type of deamination, where the amino group of phenylalanine is removed .

Common Reagents and Conditions

The enzymatic reaction catalyzed by this compound does not require additional reagents, as the enzyme itself facilitates the conversion of phenylalanine under physiological conditions .

Major Products Formed

The major products formed from the reaction catalyzed by this compound are ammonia and trans-cinnamic acid .

Applications De Recherche Scientifique

Pegvaliase has several scientific research applications, particularly in the fields of medicine and biochemistry. It is primarily used to study and treat phenylketonuria by reducing blood phenylalanine levels in patients with this genetic disorder . Additionally, this compound serves as a model for enzyme replacement therapies and the development of other pegylated therapeutic proteins .

Mécanisme D'action

Pegvaliase exerts its effects by catalyzing the conversion of phenylalanine to ammonia and trans-cinnamic acid. This reaction reduces the levels of phenylalanine in the blood, thereby preventing its accumulation and the associated neurotoxic effects. The enzyme targets phenylalanine directly, bypassing the deficient phenylalanine hydroxylase pathway in patients with phenylketonuria .

Comparaison Avec Des Composés Similaires

Similar Compounds

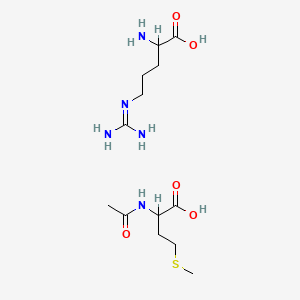

Phenylalanine Ammonia-Lyase: The non-pegylated form of the enzyme used in pegvaliase.

Uniqueness of this compound

This compound is unique due to its pegylation, which enhances its stability and reduces immunogenicity compared to the non-pegylated enzyme. This modification allows for more effective and sustained reduction of blood phenylalanine levels in patients with phenylketonuria .

Propriétés

| Pegvaliase is a phenylalanine ammonia lyase (PAL) enzyme that temporarily restores the levels of deficient enzyme and reduces blood phenylalanine concentrations by converting phenylalanine to ammonia and _trans_-cinnamic acid. Formed conversion products are metabolized in the liver and later excreted in the urine. | |

Numéro CAS |

1585984-95-7 |

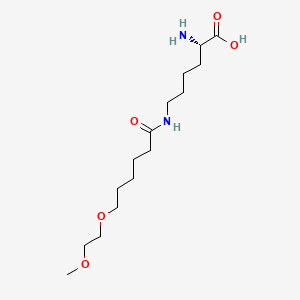

Formule moléculaire |

C15H30N2O5 |

Poids moléculaire |

318.41 g/mol |

Nom IUPAC |

(2S)-2-amino-6-[6-(2-methoxyethoxy)hexanoylamino]hexanoic acid |

InChI |

InChI=1S/C15H30N2O5/c1-21-11-12-22-10-6-2-3-8-14(18)17-9-5-4-7-13(16)15(19)20/h13H,2-12,16H2,1H3,(H,17,18)(H,19,20)/t13-/m0/s1 |

Clé InChI |

NPOCDVAOUKODSQ-ZDUSSCGKSA-N |

SMILES isomérique |

COCCOCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |

SMILES canonique |

COCCOCCCCCC(=O)NCCCCC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)

![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)